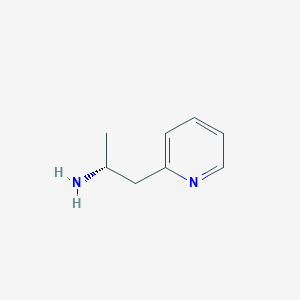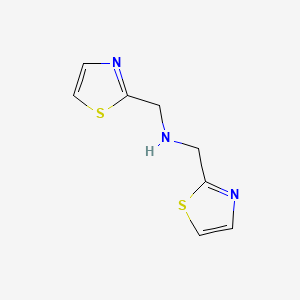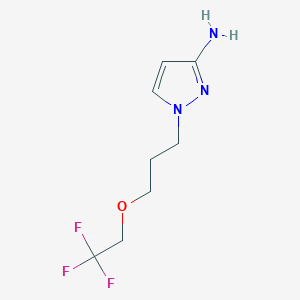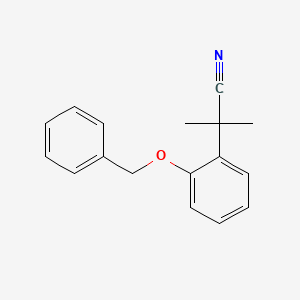
2-Bromo-1,1-dichloroethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1-dichloroethylene is a halogenated hydrocarbon with the molecular formula C2HBrCl2. It is a colorless liquid with a density of 1.9053 g/cm³ and a boiling point of approximately 107.5°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1,1-dichloroethylene can be synthesized through the halogenation of 1,1-dichloroethylene. The reaction involves the addition of bromine to 1,1-dichloroethylene under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure the selective addition of bromine to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. The reaction is conducted in reactors designed to handle the exothermic nature of the halogenation reaction. The product is then purified through distillation to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,1-dichloroethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with this compound in substitution reactions.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Addition reactions can lead to the formation of more complex halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1-dichloroethylene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1-dichloroethylene involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms on the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloroethylene: Similar in structure but lacks the bromine atom.
1,2-Dichloroethylene: Differs in the position of the chlorine atoms.
Bromotrichloroethylene: Contains an additional chlorine atom compared to 2-Bromo-1,1-dichloroethylene.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
5870-61-1 |
|---|---|
Molekularformel |
C2HBrCl2 |
Molekulargewicht |
175.84 g/mol |
IUPAC-Name |
2-bromo-1,1-dichloroethene |
InChI |
InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H |
InChI-Schlüssel |
OEKZZIRTAIOPIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)


